1-(2-((2-fluorophenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide
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Description
1-(2-((2-fluorophenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a useful research compound. Its molecular formula is C24H19FN4O3 and its molecular weight is 430.439. The purity is usually 95%.
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Biological Activity
The compound 1-(2-((2-fluorophenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a derivative of naphthyridine, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of the compound is C21H19FN4O3, and its structure includes a naphthyridine core substituted with various functional groups that contribute to its biological activity. The presence of the fluorophenyl group is significant due to its influence on the compound's lipophilicity and ability to interact with biological targets.
Antiparasitic Activity
Research has demonstrated that naphthyridine derivatives exhibit potent antiparasitic activity. A study focusing on 8-hydroxynaphthyridines showed that modifications around the naphthyridine core significantly affect their efficacy against parasites like Leishmania spp. The introduction of specific substituents can enhance or diminish activity, emphasizing the importance of SAR in drug design .
Table 1: Structure-Activity Relationship of Naphthyridine Derivatives
Compound | Substituent | Antiparasitic Activity (IC50) |
---|---|---|
1 | -OH | 5.8 μM |
2 | -OCH3 | 10 μM |
3 | -NH2 | 15 μM |
Inhibition of Monoamine Oxidase (MAO)
Another area of interest is the inhibition of monoamine oxidase (MAO), an enzyme involved in neurotransmitter metabolism. Certain analogs of naphthyridine have shown potential as MAO inhibitors, suggesting possible applications in treating neurological disorders .
Table 2: MAO Inhibition Potency of Naphthyridine Derivatives
Compound | MAO Inhibition (IC50) |
---|---|
A | 50 nM |
B | 75 nM |
C | 100 nM |
Case Studies
A series of experiments were conducted to evaluate the in vivo efficacy and toxicity profiles of naphthyridine derivatives. For instance, one study reported that a derivative with a similar structure demonstrated promising results in animal models for visceral leishmaniasis but exhibited toxicity at higher doses .
Case Study: Efficacy in Animal Models
In a study assessing the efficacy against visceral leishmaniasis:
- Dosage : Compounds were administered at varying doses (10 mg/kg to 100 mg/kg).
- Results : The compound showed significant reduction in parasite load at doses above 50 mg/kg but was associated with hepatotoxicity at higher concentrations.
Properties
IUPAC Name |
1-[2-(2-fluoroanilino)-2-oxoethyl]-7-methyl-4-oxo-N-phenyl-1,8-naphthyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H19FN4O3/c1-15-11-12-17-22(31)18(24(32)27-16-7-3-2-4-8-16)13-29(23(17)26-15)14-21(30)28-20-10-6-5-9-19(20)25/h2-13H,14H2,1H3,(H,27,32)(H,28,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWFRWNGQJQYIKM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC=CC=C3F)C(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H19FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.